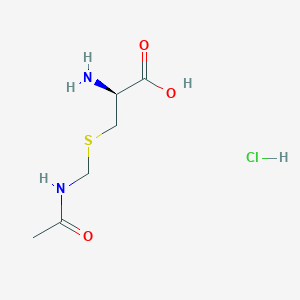

H-D-Cys(ACM)-OH HCL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

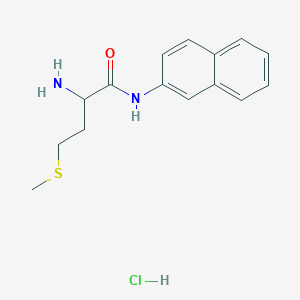

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, also known as (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, is a useful research compound. Its molecular formula is C6H13ClN2O3S and its molecular weight is 228.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique

L’acide (S)-3-((acétamidométhyl)thio)-2-aminopropanoïque chlorhydrate, communément appelé H-D-Cys(Acm)-OH.HCl, est largement utilisé dans la synthèse peptidique. Il sert de groupe protecteur de la cystéine qui peut être déprotégé sélectivement dans des conditions spécifiques sans affecter les autres résidus d’acides aminés de la chaîne peptidique. Cette déprotection sélective est cruciale pour le bon repliement et la formation de ponts disulfures dans les peptides .

Chimie des protéines

En chimie des protéines, H-D-Cys(Acm)-OH.HCl est utilisé pour sa capacité à protéger les groupes thiols pendant la synthèse et la modification des protéines. Le groupe acétamidométhyl (Acm) confère une stabilité pendant les réactions et peut être éliminé ensuite pour révéler le groupe thiol libre pour d’autres réactions ou pour la formation de ponts disulfures .

Protection du thiol

Le rôle du composé dans la protection du thiol est important en synthèse organique, où il prévient les réactions indésirables des groupes thiols en les bloquant temporairement avec le groupe protecteur Acm. Ceci est particulièrement important dans la synthèse de molécules complexes où un contrôle précis des sites de réaction est nécessaire .

Formation de ponts disulfures

H-D-Cys(Acm)-OH.HCl est également important pour faciliter la formation de ponts disulfures. La cystéine protégée peut être incorporée dans des peptides qui, après déprotection, peuvent former des ponts disulfures essentiels à l’intégrité structurale et à la fonction de nombreuses protéines .

Déprotection sélective

Le groupe Acm permet une déprotection sélective en présence d’autres groupes protecteurs, ce qui est avantageux dans les processus de synthèse à plusieurs étapes où différents groupes fonctionnels doivent être déprotégés à différentes étapes .

Réactivité dépendante du solvant

La réactivité de H-D-Cys(Acm)-OH.HCl est dépendante du solvant, ce qui offre un niveau de contrôle supplémentaire pendant la synthèse. Dans les solvants polaires, Cys(Trt) et Cys(Acm) réagissent rapidement, tandis que dans les solvants non polaires, l’oxydation de Cys(Acm) est beaucoup plus lente .

Ces applications démontrent la polyvalence et l’importance de H-D-Cys(Acm)-OH.HCl dans divers domaines de la recherche scientifique, en particulier dans les sciences des peptides et des protéines.

Pour plus d’informations détaillées sur chaque application ou si vous avez des questions spécifiques sur d’autres utilisations, veuillez me le faire savoir !

Groupes protecteurs de la cystéine : applications en sciences des peptides et des protéines Protection du thiol avec le groupe acétamidométhyl

Mécanisme D'action

Target of Action

H-D-CYS(ACM)-OH HCL, also known as (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride or H-D-Cys(Acm)-OH.HCl, is a derivative of the amino acid cysteine. The primary target of this compound is the thiol group in cysteine residues in peptides and proteins . The thiol group is a critical functional group in proteins, playing a key role in the formation of disulfide bonds which contribute to the structural stability of proteins .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group, preventing unwanted reactions during peptide synthesis . The acetamidomethyl (Acm) group in the compound provides protection for the thiol group in cysteine, allowing for selective reactions to occur at other sites in the peptide . This protection can be removed under specific conditions, allowing the thiol group to participate in subsequent reactions, such as the formation of disulfide bonds .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It enables the selective formation of disulfide bonds, which are crucial for the correct folding and function of many proteins . The compound thus plays a role in the biochemical pathways involved in protein synthesis and modification .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the context of its use. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion (ADME) would be primarily determined by the conditions of the synthesis . .

Result of Action

The use of this compound in peptide synthesis can result in the production of peptides with precise disulfide bond patterns . This can have significant effects at the molecular and cellular level, as disulfide bonds are crucial for the structure and function of many proteins . By enabling the selective formation of these bonds, the compound can facilitate the production of functional proteins with therapeutic potential .

Action Environment

The action of this compound is influenced by various environmental factors. The efficiency of the protection and deprotection of the thiol group can be affected by factors such as pH, temperature, and the presence of other reactive groups . Furthermore, the compound’s stability may be influenced by storage conditions .

Analyse Biochimique

Biochemical Properties

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used to protect the thiol group of cysteine residues during the solid-phase peptide synthesis process. The Acm group can be selectively removed under mild conditions, allowing for the formation of disulfide bonds between cysteine residues. This selective deprotection is often facilitated by transition metal catalysts such as palladium(II) complexes .

Cellular Effects

The effects of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride on cellular processes are primarily related to its role in peptide synthesis. By protecting the thiol group of cysteine, the compound ensures the proper folding and stability of peptides and proteins. This, in turn, influences cell signaling pathways, gene expression, and cellular metabolism. Properly folded and stable proteins are essential for various cellular functions, including enzymatic activity, signal transduction, and structural integrity .

Molecular Mechanism

At the molecular level, (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride exerts its effects by forming a stable bond with the thiol group of cysteine. This bond prevents the thiol group from participating in unwanted side reactions during peptide synthesis. The Acm group can be selectively removed using transition metal catalysts, such as palladium(II) complexes, which facilitate the formation of disulfide bonds between cysteine residues. This selective deprotection is crucial for the proper folding and stability of peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride are important considerations. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the Acm group can be selectively removed under mild conditions, allowing for the formation of disulfide bonds. Long-term studies have shown that the compound maintains its protective properties over extended periods, ensuring the integrity of cysteine residues during peptide synthesis .

Dosage Effects in Animal Models

The effects of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride in animal models are primarily related to its role in peptide synthesis. Different dosages of the compound can influence the efficiency of peptide synthesis and the stability of the resulting peptides and proteins. Higher dosages may lead to increased protection of cysteine residues, while lower dosages may result in incomplete protection and potential side reactions. Toxic or adverse effects at high doses have not been extensively studied, but it is important to optimize the dosage to achieve the desired protective effects without causing harm .

Metabolic Pathways

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of cysteine residues. The selective removal of the Acm group by transition metal catalysts, such as palladium(II) complexes, is a key step in the metabolic pathway. This process allows for the formation of disulfide bonds and the proper folding of peptides and proteins .

Transport and Distribution

The transport and distribution of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is primarily localized to the cytoplasm, where it participates in peptide synthesis. Its distribution within cells ensures the protection of cysteine residues during the synthesis process, preventing unwanted side reactions and ensuring the proper folding and stability of peptides and proteins .

Subcellular Localization

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride is primarily localized to the cytoplasm, where it exerts its protective effects on cysteine residues during peptide synthesis. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasm, where it interacts with enzymes and proteins involved in peptide synthesis .

Propriétés

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWPOAKLKGUXDD-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.